molecular formula C7H3N5O7 B14652858 4,5,6-Trinitro-1,3-dihydrobenzimidazol-2-one CAS No. 50796-10-6

4,5,6-Trinitro-1,3-dihydrobenzimidazol-2-one

Cat. No.: B14652858
CAS No.: 50796-10-6
M. Wt: 269.13 g/mol
InChI Key: PUQDNDFBURRECX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4,5,6-Trinitro-1,3-dihydrobenzimidazol-2-one involves the nitration of benzimidazol-2-one. The nitration process typically uses concentrated nitric acid in a mixture with acetic anhydride and acetic acid at temperatures ranging from 50 to 60°C . This method yields the compound in high purity and efficiency.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5,6-Trinitro-1,3-dihydrobenzimidazol-2-one involves its ability to undergo nitration and nucleophilic substitution reactions. The molecular targets and pathways involved in these reactions are primarily related to the nitro groups present in the compound .

Comparison with Similar Compounds

4,5,6-Trinitro-1,3-dihydrobenzimidazol-2-one can be compared with other nitro derivatives of benzimidazol-2-one, such as:

These compounds share similar nitration processes but differ in the number and position of nitro groups, which affect their energetic characteristics and thermal stability.

Properties

CAS No.

50796-10-6

Molecular Formula

C7H3N5O7

Molecular Weight

269.13 g/mol

IUPAC Name

4,5,6-trinitro-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H3N5O7/c13-7-8-2-1-3(10(14)15)5(11(16)17)6(12(18)19)4(2)9-7/h1H,(H2,8,9,13)

InChI Key

PUQDNDFBURRECX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC(=O)N2

Origin of Product

United States

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